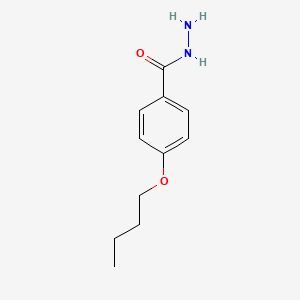

4-Butoxybenzohydrazide

Description

The exact mass of the compound 4-Butoxybenzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Butoxybenzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butoxybenzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-3-8-15-10-6-4-9(5-7-10)11(14)13-12/h4-7H,2-3,8,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTSNDHRSCBHKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60967524 | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64328-61-6, 5303-13-9 | |

| Record name | Benzoic acid, 4-butoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64328-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 64328-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Butoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60967524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butoxybenzohydrazide: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides methodologies for its synthesis and evaluation, and explores its potential biological applications, with a focus on its role within the broader class of benzohydrazide derivatives.

Core Properties of 4-Butoxybenzohydrazide

4-Butoxybenzohydrazide is a chemical compound belonging to the hydrazide class, characterized by a butoxy group attached to a benzoyl hydrazide core. Its unique structural features make it a subject of interest for various chemical and biological studies.

| Property | Value | Reference |

| CAS Number | 5303-13-9; 64328-61-6 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |

| Molecular Weight | 208.26 g/mol | [1][3] |

| Density | 1.093 g/cm³ | [1] |

| Refractive Index | 1.535 | [1] |

| Purity | Typically ≥95% | [3] |

Synthesis and Experimental Protocols

The synthesis of 4-Butoxybenzohydrazide, like other benzohydrazide derivatives, is most commonly achieved through the hydrazinolysis of a corresponding ester. This reaction involves the treatment of an ester with hydrazine hydrate.

General Synthesis Protocol: Hydrazinolysis of Ethyl 4-Butoxybenzoate

This protocol is a generalized procedure based on established methods for hydrazide synthesis.[4][5]

Materials:

-

Ethyl 4-butoxybenzoate

-

Hydrazine hydrate (95-99%)

-

Ethanol (96% or absolute)

-

Reaction flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-butoxybenzoate in a suitable amount of ethanol.

-

Add an excess of hydrazine hydrate (typically 1.2 to 20 molar equivalents) to the solution.[4]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with continuous stirring.[4][5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 to 12 hours.[4][5]

-

Upon completion, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to facilitate precipitation of the product.

-

Collect the precipitated solid by filtration, washing with a small amount of cold ethanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-Butoxybenzohydrazide.

Biological Activity and Potential Applications

Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[2][3][6] These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][6] The hydrazide-hydrazone scaffold is recognized as an important building block in the development of new therapeutic agents.[6]

Antioxidant Potential

A prominent area of investigation for benzohydrazide derivatives is their antioxidant activity.[7] Many compounds within this class act as potent antioxidants by scavenging free radicals and chelating metals.[7]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of chemical compounds.[8][9]

Materials:

-

4-Butoxybenzohydrazide

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

Spectrophotometer

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of 4-Butoxybenzohydrazide and the standard antioxidant in methanol.

-

In a set of test tubes or a 96-well plate, mix a defined volume of the DPPH solution with varying concentrations of the test compound and standard.

-

Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

Potential in Drug Development

The benzohydrazide scaffold is present in several pharmacologically active compounds, highlighting its importance in drug design.[7] For instance, isoniazid is a key anti-tuberculosis drug, and nialamide is a monoamine oxidase inhibitor, both containing the benzohydrazide moiety.[7] The diverse biological activities of this class of compounds suggest that 4-Butoxybenzohydrazide and its derivatives could serve as lead compounds for the development of new therapeutic agents. Further research into its specific biological targets and mechanisms of action is warranted to fully elucidate its potential in drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 8. Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

Synthesis and Characterization of 4-Butoxybenzohydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Butoxybenzohydrazide, a valuable intermediate in the development of various pharmaceutical compounds. This document outlines a detailed, two-step synthetic protocol, starting from commercially available 4-hydroxybenzoic acid, and provides a thorough characterization of the final product using modern analytical techniques.

Synthesis Methodology

The synthesis of 4-Butoxybenzohydrazide is achieved through a two-step process, commencing with the preparation of the intermediate, 4-butoxybenzoic acid, followed by its esterification and subsequent reaction with hydrazine hydrate.

Step 1: Synthesis of 4-Butoxybenzoic Acid

The initial step involves the Williamson ether synthesis to introduce the butoxy group onto the phenolic hydroxyl of 4-hydroxybenzoic acid.

Experimental Protocol:

To a stirred mixture of 4-hydroxybenzoic acid (15.0 g, 0.11 mol) in ethanol (60 ml), a solution of sodium hydroxide (10.60 g, 0.265 mol) in a minimal amount of water is added. 1-Bromobutane (22.6 g, 0.165 mol) is then added dropwise at room temperature.[1] The reaction mixture is heated under reflux overnight. Completion of the reaction can be monitored by thin-layer chromatography (TLC). After the reaction is complete, the ethanol is removed by distillation, and an equal volume of water is added. The mixture is heated to boiling to ensure complete dissolution, then cooled. The aqueous solution is washed with ether to remove any unreacted 1-bromobutane and then acidified with concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield 4-butoxybenzoic acid as colorless crystals.[1]

Step 2: Synthesis of 4-Butoxybenzohydrazide

The second step involves the conversion of 4-butoxybenzoic acid to its corresponding methyl ester, followed by hydrazinolysis to yield the final product, 4-Butoxybenzohydrazide.

Experimental Protocol:

Esterification: 4-Butoxybenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for 8-14 hours.[2] Alternatively, thionyl chloride can be slowly added to a cooled solution of the carboxylic acid in methanol, followed by refluxing for 2 hours. The progress of the esterification can be monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a saturated solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated to give crude methyl 4-butoxybenzoate.

Hydrazinolysis: The crude methyl 4-butoxybenzoate is dissolved in methanol, and hydrazine hydrate (an excess, typically 2-3 equivalents) is added. The mixture is refluxed for 4-6 hours, during which the formation of a precipitate may be observed. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated 4-Butoxybenzohydrazide is collected by filtration, washed with cold methanol, and dried under vacuum to afford the pure product.

Characterization Data

The structural confirmation and purity of the synthesized 4-Butoxybenzohydrazide are established through various spectroscopic and physical characterization techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | White solid |

| Melting Point | To be determined |

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for 4-Butoxybenzohydrazide.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.70 - 7.65 | d | 2H | Ar-H (ortho to C=O) |

| 6.90 - 6.85 | d | 2H | Ar-H (ortho to O-Bu) |

| 7.5 (broad s) | s | 1H | -NH |

| 4.00 | t | 2H | -O-CH₂- |

| 4.0 (broad s) | s | 2H | -NH₂ |

| 1.80 - 1.70 | m | 2H | -O-CH₂-CH₂- |

| 1.55 - 1.45 | m | 2H | -O-CH₂-CH₂-CH₂- |

| 0.98 | t | 3H | -CH₃ |

Table 2: Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3150 | Strong, Broad | N-H stretching (hydrazide) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| 1640 - 1620 | Strong | C=O stretching (amide I) |

| 1610, 1580, 1510 | Medium | C=C stretching (aromatic) |

| 1250 | Strong | C-O stretching (aryl ether) |

| 1170 | Medium | C-O stretching (aryl ether) |

Experimental Workflows and Signaling Pathways

To visually represent the logical flow of the synthesis and characterization processes, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic workflow for 4-Butoxybenzohydrazide.

Caption: Characterization workflow for 4-Butoxybenzohydrazide.

This guide provides a foundational protocol for the synthesis and characterization of 4-Butoxybenzohydrazide. Researchers are encouraged to optimize reaction conditions and purification procedures to suit their specific laboratory settings and purity requirements. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound.

References

4-Butoxybenzohydrazide: A Technical Overview for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butoxybenzohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and a proposed mechanism of action in a key biological pathway.

Core Molecular and Physicochemical Properties

4-Butoxybenzohydrazide is a derivative of benzohydrazide, characterized by a butoxy group at the para position of the benzene ring. Its chemical properties make it a subject of investigation for various biological activities.

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 4-butoxybenzohydrazide |

| CAS Number | 5303-13-9 |

| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NN |

| Physical Description | Solid (predicted) |

| Melting Point | Not reported, likely a crystalline solid |

| Solubility | Soluble in organic solvents like methanol and ethanol |

Synthesis of 4-Butoxybenzohydrazide: An Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of 4-Butoxybenzohydrazide. This method is adapted from established procedures for the synthesis of analogous 4-alkoxybenzohydrazides.

Principle

The synthesis involves the nucleophilic acyl substitution reaction between ethyl 4-butoxybenzoate and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, yielding the corresponding hydrazide.

Materials and Reagents

-

Ethyl 4-butoxybenzoate

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

Distilled water

-

Reflux condenser

-

Round-bottom flask

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Crystallizing dish

-

Melting point apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-butoxybenzoate (0.1 mol).

-

Addition of Reagents: To the flask, add absolute ethanol (100 mL) to dissolve the ester. Subsequently, add hydrazine hydrate (0.2 mol) dropwise to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reaction Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into a beaker containing 200 mL of ice-cold distilled water. A white precipitate of 4-Butoxybenzohydrazide will form.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold distilled water.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure crystalline 4-Butoxybenzohydrazide.

-

Drying and Characterization: Dry the purified crystals in a desiccator. Determine the melting point and characterize the compound using spectroscopic methods (e.g., IR, NMR, and Mass Spectrometry) to confirm its structure and purity.

Caption: Workflow for the synthesis of 4-Butoxybenzohydrazide.

Proposed Mechanism of Action: Tyrosinase Inhibition

Benzohydrazide and its derivatives have been investigated for their potential to inhibit tyrosinase, a key enzyme in melanin biosynthesis. The following section proposes a potential mechanism by which 4-Butoxybenzohydrazide may exert its inhibitory effects on this pathway.

Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a precursor for melanin synthesis. Inhibition of tyrosinase can therefore lead to a reduction in melanin production, which is of interest in the development of treatments for hyperpigmentation disorders.

The proposed mechanism of inhibition by 4-Butoxybenzohydrazide involves its interaction with the active site of the tyrosinase enzyme. The hydrazide moiety of the molecule can chelate the copper ions present in the active site of tyrosinase, thereby inactivating the enzyme. The butoxy group may enhance the binding affinity of the molecule to the enzyme's active site through hydrophobic interactions.

Caption: Proposed tyrosinase inhibition by 4-Butoxybenzohydrazide.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug development. The provided information on the molecular properties, synthesis, and potential mechanism of action of 4-Butoxybenzohydrazide is intended to facilitate further investigation into its therapeutic potential.

4-Butoxybenzohydrazide: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic applications of 4-Butoxybenzohydrazide, a member of the benzohydrazide class of organic compounds. While direct experimental data on 4-Butoxybenzohydrazide is limited, this document synthesizes information from closely related 4-alkoxy and 4-hydroxybenzohydrazide analogues to project its potential biological activities and therapeutic uses. This guide covers the general synthesis, potential mechanisms of action, and prospective applications in areas such as antimicrobial, anti-glycation, and neuroprotective therapies, supported by data from analogous compounds. All quantitative data are presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate synthetic pathways and logical workflows.

Introduction

Benzohydrazides are a class of compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH2). This scaffold has attracted significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of benzohydrazide have been reported to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer activities.[2] The therapeutic potential of these compounds often stems from their ability to form Schiff bases and chelate with metal ions, which are crucial for the function of various enzymes.

4-Butoxybenzohydrazide (CAS: 5303-13-9, 64328-61-6; Molecular Formula: C₁₁H₁₆N₂O₂) is a derivative with a butoxy group at the para position of the benzene ring.[3] While specific research on this molecule is not abundant, the study of its analogues, particularly 4-methoxy and 4-hydroxybenzohydrazides, provides a strong foundation for predicting its potential therapeutic value. The presence of the alkoxy group can influence the compound's lipophilicity, membrane permeability, and interaction with biological targets. This guide will, therefore, extrapolate the potential of 4-Butoxybenzohydrazide based on the established activities of its structural relatives.

Synthesis of 4-Butoxybenzohydrazide

A general and established method for the synthesis of benzohydrazides involves the reaction of a corresponding benzoate ester with hydrazine hydrate. This two-step process is generally efficient and can be adapted for 4-Butoxybenzohydrazide.

General Synthetic Pathway

The synthesis would begin with the esterification of 4-butoxybenzoic acid to yield methyl 4-butoxybenzoate, followed by hydrazinolysis to produce the final 4-butoxybenzohydrazide.

References

Discovery and history of substituted benzohydrazides

An In-depth Technical Guide to the Discovery and History of Substituted Benzohydrazides

Introduction

Substituted benzohydrazides are a versatile class of organic compounds characterized by a benzoyl group attached to a hydrazine moiety. This structural motif serves as a key pharmacophore, granting these molecules a wide range of biological activities. Their history is rich with significant discoveries that have led to the development of important therapeutic agents. This guide provides a comprehensive overview of the discovery, history, and key developments of substituted benzohydrazides for researchers, scientists, and drug development professionals.

Early History and Discovery

The journey of substituted benzohydrazides began in the late 19th and early 20th centuries with the foundational work on hydrazine chemistry. One of the earliest and most significant discoveries in this class was the synthesis of isoniazid (isonicotinic acid hydrazide), a derivative of a substituted benzohydrazide, in the early 1950s. Initially synthesized as part of a broad investigation into potential antitubercular agents, its potent activity against Mycobacterium tuberculosis was a serendipitous discovery that revolutionized the treatment of tuberculosis. This breakthrough spurred further research into the synthesis and biological evaluation of a vast number of substituted benzohydrazide analogs.

Development of Key Substituted Benzohydrazides

Following the success of isoniazid, research into substituted benzohydrazides expanded significantly, leading to the discovery of compounds with diverse therapeutic applications.

Antimicrobial Agents

The primary success of substituted benzohydrazides has been in the field of antimicrobial agents. Isoniazid remains a cornerstone of tuberculosis therapy. Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.

Anticonvulsant Activity

In the mid-20th century, researchers began to explore the neuropharmacological properties of this class of compounds. Several substituted benzohydrazides were found to exhibit anticonvulsant activity, with some studies suggesting that the hydrazide moiety plays a crucial role in their interaction with neural targets.

Anticancer Agents

More recently, substituted benzohydrazides have emerged as promising candidates for cancer therapy. A number of derivatives have been synthesized and shown to possess cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action and Signaling Pathways

The biological activity of substituted benzohydrazides is intrinsically linked to their chemical structure, which allows for a variety of molecular interactions.

Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form then covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase, thereby blocking the synthesis of mycolic acids.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of synthesized benzohydrazide derivatives against various microbial strains, as reported in a representative study.

| Compound ID | R-group | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

| BH-1 | H | >100 | 62.5 | >100 |

| BH-2 | 4-Cl | 50 | 31.25 | 62.5 |

| BH-3 | 4-NO2 | 25 | 15.6 | 31.25 |

| BH-4 | 4-OCH3 | >100 | 62.5 | >100 |

| BH-5 | 2,4-diCl | 12.5 | 7.8 | 15.6 |

Key Experimental Protocols

General Procedure for the Synthesis of Substituted Benzohydrazides

This protocol outlines a common method for the synthesis of substituted benzohydrazides from the corresponding methyl benzoates.

Materials:

-

Substituted methyl benzoate (1.0 eq)

-

Hydrazine hydrate (80%) (3.0 eq)

-

Ethanol (as solvent)

Procedure:

-

A solution of the appropriate substituted methyl benzoate in ethanol is prepared in a round-bottom flask.

-

Hydrazine hydrate is added dropwise to the solution at room temperature with continuous stirring.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The solid product is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The purified substituted benzohydrazide is dried under vacuum.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of synthesized compounds against bacterial strains.

Materials:

-

Synthesized benzohydrazide compounds

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of each compound are prepared in MHB in the wells of a 96-well plate.

-

A standardized inoculum of the test bacteria is prepared to a concentration of approximately 5 x 10^5 CFU/mL.

-

Each well is inoculated with the bacterial suspension.

-

Positive (broth + inoculum) and negative (broth only) controls are included on each plate.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Future Directions and Conclusion

The historical journey of substituted benzohydrazides, from the discovery of isoniazid to the ongoing exploration of their potential in cancer therapy, highlights their enduring importance in medicinal chemistry. The versatility of the benzohydrazide scaffold continues to inspire the design and synthesis of new derivatives with improved potency and novel mechanisms of action. Future research will likely focus on leveraging computational methods for rational drug design, exploring new therapeutic targets, and developing combination therapies to overcome drug resistance. The rich history of this compound class provides a solid foundation for these future endeavors, promising new breakthroughs in the treatment of a wide range of diseases.

4-Butoxybenzohydrazide Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, benzohydrazide derivatives have emerged as a versatile scaffold, demonstrating inhibitory activity against a range of clinically relevant enzymes. This technical guide focuses on a specific subclass, 4-butoxybenzohydrazide derivatives, and their potential as enzyme inhibitors. While direct research on 4-butoxybenzohydrazide is nascent, this document synthesizes findings from structurally related 4-alkoxy and other substituted benzohydrazide analogs to provide a comprehensive overview of their promise, synthetic methodologies, and mechanisms of action.

Overview of Benzohydrazide Derivatives as Enzyme Inhibitors

Benzohydrazides (R-C(=O)NHNH2) are a class of organic compounds characterized by a hydrazide group attached to a benzene ring. Their chemical tractability and ability to form stable complexes with biological targets have made them attractive candidates for medicinal chemistry. Modifications at the 4-position of the benzene ring, in particular, have been shown to significantly influence their inhibitory potency and selectivity against various enzymes. The introduction of an alkoxy group, such as a butoxy group, can modulate the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with the active sites of target enzymes.

Potential Enzyme Targets and Inhibitory Activity

Research on structurally similar benzohydrazide derivatives suggests that 4-butoxybenzohydrazide analogs could be potent inhibitors of several key enzymes implicated in various diseases.

Monoamine Oxidases (MAOs)

Monoamine oxidases A and B are crucial enzymes in the metabolism of neurotransmitters. Their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies on tosylated acyl hydrazone derivatives of benzohydrazide have demonstrated potent inhibitory activity against both MAO-A and MAO-B. For instance, certain substituted benzylidene-benzohydrazides have shown IC50 values in the low micromolar range.[1][2] The butoxy group at the 4-position could potentially enhance binding to the hydrophobic regions of the MAO active site.

Cholinesterases (AChE and BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic approach for Alzheimer's disease. Various benzohydrazide derivatives have been investigated as cholinesterase inhibitors.[3][4] The inhibitory activity is often influenced by the nature of the substituent on the benzoyl ring. A 4-butoxy group could potentially interact with the peripheral anionic site (PAS) or the acyl pocket of the active site gorge of cholinesterases.

β-Secretase (BACE1)

BACE1 is a primary target in Alzheimer's disease drug discovery as it is involved in the production of amyloid-β plaques. Benzohydrazide-related structures have been explored as BACE1 inhibitors.[1][2] The design of potent BACE1 inhibitors often involves optimizing interactions with the catalytic aspartate residues and the flap region of the enzyme. The hydrophobic butoxy tail could potentially fit into the hydrophobic pockets of the BACE1 active site.

Urease

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Benzohydrazide derivatives have been identified as effective urease inhibitors.[5] The inhibitory mechanism often involves the chelation of the nickel ions in the urease active site. The butoxy group could influence the overall electronic and steric properties of the molecule, thereby affecting its binding to the enzyme.

Quantitative Inhibitory Data

The following tables summarize the inhibitory activities of various benzohydrazide derivatives against different enzymes, providing a comparative landscape for the potential of 4-butoxybenzohydrazide analogs.

Table 1: Inhibitory Activity of Benzohydrazide Derivatives against Monoamine Oxidases (MAOs)

| Compound/Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| N′-(3-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3o) | MAO-A | 1.54 | 0.35 | [1] |

| N′-(Benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3a) | MAO-A | 3.35 | - | [1] |

| N′-(3-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3s) | MAO-B | 3.64 | 1.97 | [1] |

| N′-(4-Nitrobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3t) | MAO-B | 5.69 | - | [1] |

Table 2: Inhibitory Activity of Benzohydrazide Derivatives against Cholinesterases (AChE and BChE)

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0 - 106.8 | [3] |

| N-tridecyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | BChE | 58.0 - 277.5 | [3] |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | AChE | 46.8 - 137.7 | [4] |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | BChE | 19.1 - 881.1 | [4] |

Table 3: Inhibitory Activity of Benzohydrazide Derivatives against β-Secretase (BACE1)

| Compound/Derivative | IC50 (µM) | Reference |

| N′-(4-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3e) | 8.63 | [1] |

| N′-(4-(Dimethylamino)benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3f) | 9.92 | [1] |

| N′-(4-(Trifluoromethyl)benzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide (3n) | 8.47 | [1] |

Table 4: Inhibitory Activity of Benzohydrazide Derivatives against Urease

| Compound/Derivative | IC50 (µM) | Reference |

| N′-(4-Hydroxy-3-methoxybenzylidene)-4-tert-butylbenzohydrazide (6) | 13.33 ± 0.58 | [5] |

| N′-(2,4,5-Trihydroxybenzylidene)-4-tert-butylbenzohydrazide (25) | 15.21 ± 0.47 | [5] |

| Thiourea (Standard) | 21.14 ± 0.425 | [5] |

Experimental Protocols

General Synthesis of N′-Benzylidene-4-alkoxybenzohydrazides

A general synthetic route to N′-benzylidene-4-alkoxybenzohydrazides involves a two-step process. First, the corresponding 4-alkoxybenzoic acid is esterified, typically using methanol in the presence of a catalytic amount of sulfuric acid, to yield the methyl 4-alkoxybenzoate. This ester is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to produce the 4-alkoxybenzohydrazide intermediate. Finally, the intermediate is condensed with a substituted or unsubstituted benzaldehyde in an appropriate solvent, often with a catalytic amount of acid, to yield the target N′-benzylidene-4-alkoxybenzohydrazide derivative.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Butoxybenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butoxybenzohydrazide, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Molecular Structure

4-Butoxybenzohydrazide

-

Molecular Formula: C₁₁H₁₆N₂O₂

-

Molecular Weight: 208.26 g/mol

-

Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 4-Butoxybenzohydrazide. These values are derived from spectral data of analogous compounds, including 4-butoxybenzoic acid, 4-butoxybenzaldehyde, and other benzohydrazide derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 400 MHz (typical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.70 | d | 2H | Ar-H (ortho to C=O) |

| ~6.90 | d | 2H | Ar-H (ortho to O-Bu) |

| ~4.50 | br s | 2H | -NH₂ |

| ~4.00 | t | 2H | -O-CH₂- |

| ~1.75 | m | 2H | -O-CH₂-CH₂- |

| ~1.50 | m | 2H | -CH₂-CH₃ |

| ~0.98 | t | 3H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ (assumed) Frequency: 100 MHz (typical)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | C=O (Amide) |

| ~162.5 | Ar-C (para to C=O) |

| ~129.0 | Ar-CH (ortho to C=O) |

| ~124.0 | Ar-C (ipso to C=O) |

| ~114.5 | Ar-CH (ortho to O-Bu) |

| ~68.0 | -O-CH₂- |

| ~31.0 | -O-CH₂-CH₂- |

| ~19.2 | -CH₂-CH₃ |

| ~13.8 | -CH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| 3030-3100 | Medium | Aromatic C-H stretching |

| 2870-2960 | Medium-Strong | Aliphatic C-H stretching |

| ~1640 | Strong | C=O stretching (Amide I) |

| ~1610, ~1580, ~1510 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-C stretching (asymmetric) |

| ~1030 | Medium | Aryl-O-C stretching (symmetric) |

Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 208 | Moderate | [M]⁺ |

| 177 | Moderate | [M - NHNH₂]⁺ |

| 151 | High | [C₇H₅O₂]⁺ (p-hydroxybenzoyl cation) |

| 121 | High | [C₇H₅O]⁺ (benzoyl cation) |

| 93 | Moderate | [C₆H₅O]⁺ |

| 57 | High | [C₄H₉]⁺ (butyl cation) |

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of 4-Butoxybenzohydrazide, adapted from procedures for similar compounds.

Synthesis of 4-Butoxybenzohydrazide

This synthesis is a two-step process starting from 4-hydroxybenzoic acid.

Step 1: Synthesis of Ethyl 4-Butoxybenzoate

-

To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of 1-bromobutane and a base such as potassium carbonate.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude ethyl 4-butoxybenzoate can be purified by distillation or chromatography.

Step 2: Synthesis of 4-Butoxybenzohydrazide

-

Dissolve ethyl 4-butoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours. The product, 4-Butoxybenzohydrazide, will precipitate out of the solution upon cooling.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

-

Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of 4-Butoxybenzohydrazide.

Caption: Synthetic pathway for 4-Butoxybenzohydrazide.

Caption: Workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 4-Butoxybenzohydrazide

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4-Butoxybenzohydrazide. Given the limited publicly available quantitative data on this specific compound, this document focuses on the requisite experimental protocols and data presentation formats essential for researchers, scientists, and drug development professionals. The guide is structured to provide a foundational understanding of how to approach the characterization of this and similar hydrazide compounds.

Introduction to 4-Butoxybenzohydrazide

4-Butoxybenzohydrazide is a chemical compound belonging to the hydrazide class, characterized by a carbonyl group bonded to a nitrogen-nitrogen single bond. Hydrazide derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. A thorough understanding of the solubility and stability of 4-Butoxybenzohydrazide is critical for its potential applications, influencing aspects from formulation and storage to biological availability.

Chemical Structure:

-

IUPAC Name: 4-butoxybenzohydrazide

-

Molecular Formula: C₁₁H₁₆N₂O₂

-

Molecular Weight: 208.26 g/mol

-

Key Features: Aromatic ring, butoxy group, and a hydrazide functional group.

Solubility Profile of 4-Butoxybenzohydrazide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. The following sections outline the experimental protocol for determining the solubility of 4-Butoxybenzohydrazide in various solvents and how to present the resulting data.

The equilibrium solubility of 4-Butoxybenzohydrazide can be determined using the shake-flask method, a widely accepted technique.

Objective: To determine the saturation concentration of 4-Butoxybenzohydrazide in various solvents at a constant temperature.

Materials:

-

4-Butoxybenzohydrazide

-

A range of solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

-

pH meter

Procedure:

-

Preparation: Add an excess amount of 4-Butoxybenzohydrazide to a known volume of each solvent in a series of vials. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Phase Separation: Centrifuge the collected supernatant to ensure all undissolved solids are removed.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration of 4-Butoxybenzohydrazide using a validated HPLC method.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility of 4-Butoxybenzohydrazide in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Qualitative Description |

| Water | < 0.1 | Practically Insoluble |

| 0.1 M HCl (pH 1.2) | 0.5 | Slightly Soluble |

| Phosphate Buffer (pH 6.8) | 0.2 | Very Slightly Soluble |

| Phosphate Buffer (pH 7.4) | 0.15 | Very Slightly Soluble |

| Ethanol | 15 | Freely Soluble |

| Methanol | 10 | Soluble |

| Acetonitrile | 5 | Sparingly Soluble |

| DMSO | > 50 | Very Soluble |

Stability Profile of 4-Butoxybenzohydrazide

Stability testing is crucial to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This information is vital for determining appropriate storage conditions, retest periods, and shelf-life.[][3]

Forced degradation, or stress testing, is conducted to identify potential degradation products and pathways.[4][5] This helps in developing stability-indicating analytical methods.[6] The compound is subjected to conditions more severe than accelerated stability testing.[4]

Objective: To identify the degradation pathways and products of 4-Butoxybenzohydrazide under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[7]

Procedure:

-

Sample Preparation: Prepare solutions of 4-Butoxybenzohydrazide in the respective stress media. For thermal degradation, the solid compound is used.

-

Stress Application: Expose the samples to the specified conditions for the designated time.

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

-

Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in structure elucidation.

The results of the forced degradation studies should be tabulated to show the extent of degradation and the number of degradation products formed under each condition.

Table 2: Hypothetical Forced Degradation Results for 4-Butoxybenzohydrazide

| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (RRT) |

| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 0.85 |

| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 0.72, 0.91 |

| Water, 60°C, 24h | 3.1 | 1 | 0.85 |

| 3% H₂O₂, RT, 24h | 8.5 | 2 | 1.15 |

| Solid, 80°C, 48h | 1.2 | 0 | - |

| Photolytic (ICH Q1B) | 5.6 | 1 | 1.28 |

*RRT: Relative Retention Time

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance.[8] These studies are conducted on at least three batches of the API in its proposed packaging.[1][6]

Objective: To evaluate the stability of 4-Butoxybenzohydrazide under defined storage conditions over a specified period.

Storage Conditions (as per ICH Q1A):

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Procedure:

-

Packaging: Package the 4-Butoxybenzohydrazide samples in containers that simulate the proposed storage and distribution packaging.[1]

-

Storage: Place the packaged samples in stability chambers maintained at the specified conditions.

-

Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[1]

-

Analysis: At each time point, test the samples for key quality attributes, including appearance, assay, degradation products, and moisture content.

-

Evaluation: Analyze the data to establish a re-test period or shelf-life.

The data from the long-term stability study should be presented in a comprehensive table.

Table 3: Hypothetical Long-Term Stability Data for 4-Butoxybenzohydrazide at 25°C/60% RH

| Test Parameter | Specification | Time Point (Months) | ||||

| 0 | 3 | 6 | 12 | 24 | ||

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 | 98.8 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.21 | 0.25 | 0.35 |

| Specific Impurity A (RRT 0.85) | NMT 0.2 | < 0.05 | < 0.05 | 0.06 | 0.08 | 0.12 |

| Moisture Content (%) | NMT 0.5 | 0.1 | 0.1 | 0.2 | 0.2 | 0.3 |

Visualizations

The following diagrams, created using Graphviz, illustrate the workflows for the key experiments described.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

While specific quantitative data for 4-Butoxybenzohydrazide remains proprietary or unpublished, this guide provides the necessary framework for its determination. The outlined experimental protocols for solubility and stability are based on established industry guidelines and practices. Adherence to these methodologies will ensure the generation of robust and reliable data, which is fundamental for the successful development and application of 4-Butoxybenzohydrazide in any scientific or industrial context. The provided tables and workflows serve as templates for data presentation and experimental planning, facilitating a systematic and comprehensive characterization of the compound.

References

- 1. qlaboratories.com [qlaboratories.com]

- 3. humiditycontrol.com [humiditycontrol.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. m.youtube.com [m.youtube.com]

- 8. gmpsop.com [gmpsop.com]

The Ascending Trajectory of 4-Butoxybenzohydrazide and Its Analogs in Medicinal Chemistry: A Comprehensive Technical Guide

For Immediate Release

In the dynamic landscape of drug discovery, the versatile scaffold of 4-butoxybenzohydrazide and its analogs is emerging as a focal point for researchers and scientists. This in-depth technical guide serves as a comprehensive resource for drug development professionals, elucidating the synthesis, biological activities, and therapeutic potential of this promising class of compounds. Through a meticulous review of existing literature and comparative analysis, this whitepaper aims to catalyze further exploration and innovation in the field.

Introduction: The Hydrazide Scaffold in Drug Design

Hydrazides and their derivatives, particularly hydrazones, have long been recognized for their wide spectrum of biological activities. The presence of the toxophoric N-N linkage and the ability to form stable Schiff bases with various aldehydes and ketones contribute to their diverse pharmacological profiles. The core structure of 4-butoxybenzohydrazide, featuring a butoxy group at the para position of the benzene ring, offers a unique lipophilic characteristic that can significantly influence its pharmacokinetic and pharmacodynamic properties. This guide will delve into the nuances of this specific scaffold and its analogs, providing a roadmap for future research and development.

Synthesis and Characterization

The synthesis of 4-butoxybenzohydrazide and its analogs typically follows a two-step procedure. The initial step involves the esterification of 4-hydroxybenzoic acid followed by etherification with an appropriate butyl halide to yield the corresponding 4-butoxybenzoate ester. Subsequent treatment of the ester with hydrazine hydrate affords the desired 4-butoxybenzohydrazide.

General Synthetic Scheme:

Figure 1: General synthesis pathway for 4-butoxybenzohydrazide and its hydrazone analogs.

The resulting hydrazide can then be condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to generate a library of N'-substituted 4-butoxybenzohydrazone analogs. The purification of these compounds is typically achieved through recrystallization, and their structures are confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific data on 4-butoxybenzohydrazide is limited in the public domain, extensive research on structurally similar 4-alkoxybenzohydrazide derivatives provides valuable insights into their potential biological activities. The primary areas of investigation include their efficacy as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazone derivatives of 4-alkoxybenzohydrazides have demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Table 1: Antimicrobial Activity of Selected 4-Alkoxybenzohydrazide Analogs

| Compound ID | R Group (Alkoxy) | Test Organism | MIC (µg/mL) | Reference |

| MA-1 | Methoxy | Staphylococcus aureus | 15.62 | [1] |

| MA-2 | Methoxy | Bacillus subtilis | 7.81 | [1] |

| MA-3 | Methoxy | Escherichia coli | 31.25 | [1] |

| MA-4 | Methoxy | Candida albicans | 62.5 | [1] |

Note: Data for 4-butoxy derivatives is not available in the cited literature; the table presents data for closely related 4-methoxy analogs to indicate the potential antimicrobial profile.

The structure-activity relationship (SAR) studies of these analogs often reveal that the nature and position of substituents on the aromatic ring of the aldehyde or ketone moiety play a crucial role in determining the antimicrobial potency.

Anticancer Activity

The anticancer potential of 4-alkoxybenzohydrazide derivatives has been investigated against various cancer cell lines. These compounds have been shown to induce apoptosis and inhibit cell proliferation. For instance, derivatives of 4-(2-(dimethylamino)ethoxy)benzohydrazide have been identified as inhibitors of Microtubule Affinity Regulating Kinase 4 (MARK4), a potential drug target for cancer.[2]

Table 2: In Vitro Anticancer Activity of Selected 4-(2-(dimethylamino)ethoxy)benzohydrazide Analogs

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| H4 | MCF-7 (Breast) | 27.39 | [2] |

| H4 | A549 (Lung) | 45.24 | [2] |

| H19 | MCF-7 (Breast) | 34.37 | [2] |

| H19 | A549 (Lung) | 61.50 | [2] |

Note: This data is for 4-(2-(dimethylamino)ethoxy) analogs, which share the alkoxybenzohydrazide core but have a different alkoxy substituent than the butoxy group.

The proposed mechanism of action for some of these anticancer agents involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Hypothesized Signaling Pathway Inhibition:

Figure 2: A potential mechanism of anticancer action via inhibition of the MARK4 signaling pathway.

Experimental Protocols

To facilitate further research, this section provides a generalized experimental protocol for the synthesis and biological evaluation of 4-butoxybenzohydrazide analogs, based on methodologies reported for similar compounds.

General Procedure for the Synthesis of 4-Butoxybenzohydrazide

A mixture of methyl 4-butoxybenzoate (1 equivalent) and hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or methanol is refluxed for 6-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold solvent, and dried to afford 4-butoxybenzohydrazide. The product can be further purified by recrystallization.

General Procedure for the Synthesis of N'-Substituted 4-Butoxybenzohydrazone Analogs

To a solution of 4-butoxybenzohydrazide (1 equivalent) in a suitable solvent (e.g., ethanol), a catalytic amount of glacial acetic acid is added. The appropriate aromatic or heteroaromatic aldehyde/ketone (1 equivalent) is then added, and the mixture is refluxed for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with a cold solvent, and dried. The crude product can be purified by recrystallization from a suitable solvent.

Experimental Workflow:

Figure 3: A typical workflow for the synthesis and evaluation of 4-butoxybenzohydrazide analogs.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the compounds is prepared in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The 4-butoxybenzohydrazide scaffold holds significant promise for the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer chemotherapy. While direct research on this specific compound is nascent, the extensive data available for its structural analogs provide a strong foundation for future investigations.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a comprehensive library of N'-substituted 4-butoxybenzohydrazide analogs to establish a robust structure-activity relationship.

-

Broad-Spectrum Biological Screening: Evaluation of these analogs against a wider range of microbial pathogens and cancer cell lines to identify lead compounds with high efficacy and selectivity.

-

Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying the biological activities of the most potent compounds to identify their cellular targets and signaling pathways.

-

In Vivo Efficacy and Toxicity Studies: Preclinical evaluation of lead candidates in animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and safety.

By systematically exploring the medicinal chemistry of 4-butoxybenzohydrazide and its analogs, the scientific community can unlock its full therapeutic potential and contribute to the development of next-generation drugs to combat infectious diseases and cancer.

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of 4-Butoxybenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-butoxybenzohydrazide derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The synthesized derivatives of 4-butoxybenzohydrazide are of significant interest in drug discovery due to the diverse biological activities reported for analogous benzohydrazide structures, such as antimicrobial, antioxidant, and anticancer properties.[1][2]

Introduction

Benzohydrazide and its derivatives are a class of organic compounds that have garnered considerable attention in medicinal chemistry.[2] The incorporation of a hydrazone moiety (-CONH-N=CH-) through the condensation of benzohydrazides with various aldehydes or ketones leads to Schiff bases with a wide spectrum of pharmacological activities.[1][3] The 4-butoxy substitution on the benzene ring is introduced to enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient chemical transformations.[4][5] By directly coupling with the molecules in the reaction mixture, microwaves provide uniform and instantaneous heating, which can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional heating methods.[6]

General Synthetic Workflow

The synthesis of 4-butoxybenzohydrazide derivatives typically follows a two-step pathway. The first step involves the synthesis of the core intermediate, 4-butoxybenzohydrazide, from the corresponding ester. The second step is the microwave-assisted condensation of this hydrazide with various aromatic or heteroaromatic aldehydes to yield the final hydrazone derivatives.

Caption: General workflow for the two-step synthesis of 4-butoxybenzohydrazide derivatives.

Experimental Protocols

Materials and Instrumentation

-

Chemicals: Methyl 4-butoxybenzoate, hydrazine hydrate, various substituted aldehydes, absolute ethanol, glacial acetic acid, and all solvents for purification were of analytical grade and used without further purification.

-

Instrumentation:

-

Microwave Synthesizer (e.g., Milestone FlexiWave[7], Emrys™ Liberator)

-

FT-IR Spectrometer

-

¹H NMR and ¹³C NMR Spectrometer

-

Mass Spectrometer

-

Melting Point Apparatus

-

Protocol 1: Synthesis of 4-Butoxybenzohydrazide

This protocol is adapted from general procedures for the synthesis of benzohydrazides.[2]

-

In a 100 mL beaker suitable for microwave synthesis, combine methyl 4-butoxybenzoate (0.01 mol) and hydrazine hydrate (0.012 mol).

-

Add 2 mL of absolute ethanol to the mixture.

-

Subject the reaction mixture to microwave irradiation. A suggested starting point is 350 W for 2 minutes, followed by an increase to 500 W for an additional 1-2 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting white precipitate is filtered, washed thoroughly with cold distilled water, and dried under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 4-butoxybenzohydrazide.

Protocol 2: Microwave-Assisted Synthesis of 4-Butoxybenzohydrazide Derivatives (Hydrazones)

This protocol is a generalized procedure based on the microwave-assisted synthesis of similar benzohydrazide derivatives.[6]

-

In a microwave process vial, place 4-butoxybenzohydrazide (1 mmol) and a substituted aldehyde (1 mmol).

-

Add 15 mL of absolute ethanol and 2-3 drops of glacial acetic acid as a catalyst.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture for 2-5 minutes at a suitable power level (e.g., 160-320 W) and temperature (e.g., 80-120 °C).[6] The optimal conditions may vary depending on the specific aldehyde used.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, cool the vial to room temperature.

-

Add ice-cold distilled water to the reaction mixture to precipitate the product.

-

Filter the solid, wash with water and then with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

If necessary, purify the compound by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the microwave-assisted synthesis of 4-butoxybenzohydrazide derivatives. The data is hypothetical but based on reported values for similar compounds.

Table 1: Reaction Conditions and Yields for the Synthesis of 4-Butoxybenzohydrazide Derivatives

| Derivative (Ar group) | Aldehyde | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 1 | Benzaldehyde | 200 | 3 | 100 | 92 |

| 2 | 4-Chlorobenzaldehyde | 200 | 2.5 | 100 | 95 |

| 3 | 4-Methoxybenzaldehyde | 250 | 3 | 110 | 94 |

| 4 | 2-Hydroxybenzaldehyde | 200 | 4 | 100 | 89 |

| 5 | 3-Nitrobenzaldehyde | 250 | 2 | 110 | 96 |

Table 2: Characterization Data for Synthesized Derivatives

| Derivative | Molecular Formula | M.P. (°C) | FT-IR (cm⁻¹, key peaks) | ¹H NMR (δ ppm, key signals) |

| 1 | C₁₈H₂₀N₂O₂ | 188-190 | 3210 (N-H), 1655 (C=O), 1605 (C=N) | 11.8 (s, 1H, NH), 8.5 (s, 1H, N=CH), 7.2-8.0 (m, 9H, Ar-H) |

| 2 | C₁₈H₁₉ClN₂O₂ | 210-212 | 3215 (N-H), 1660 (C=O), 1600 (C=N) | 11.9 (s, 1H, NH), 8.4 (s, 1H, N=CH), 7.4-8.0 (m, 8H, Ar-H) |

| 3 | C₁₉H₂₂N₂O₃ | 195-197 | 3205 (N-H), 1650 (C=O), 1608 (C=N) | 11.7 (s, 1H, NH), 8.3 (s, 1H, N=CH), 6.9-8.0 (m, 8H, Ar-H), 3.8 (s, 3H, OCH₃) |

| 4 | C₁₈H₂₀N₂O₃ | 225-227 | 3300 (O-H), 3220 (N-H), 1645 (C=O), 1610 (C=N) | 12.0 (s, 1H, NH), 10.1 (s, 1H, OH), 8.6 (s, 1H, N=CH), 6.8-8.0 (m, 8H, Ar-H) |

| 5 | C₁₈H₁₉N₃O₄ | 230-232 | 3225 (N-H), 1665 (C=O), 1600 (C=N), 1530, 1350 (NO₂) | 12.1 (s, 1H, NH), 8.7 (s, 1H, N=CH), 7.6-8.5 (m, 8H, Ar-H) |

Potential Applications and Biological Significance

Benzohydrazide derivatives are known to exhibit a wide range of biological activities. The synthesized 4-butoxybenzohydrazide derivatives can be screened for various pharmacological properties.

Caption: Potential biological activities of 4-butoxybenzohydrazide derivatives.

-

Antimicrobial Activity: Many benzohydrazones have shown potent activity against various strains of bacteria and fungi.[1][3] The synthesized compounds can be tested against Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Antioxidant Activity: The hydrazone moiety can act as a radical scavenger. The antioxidant potential can be evaluated using assays such as DPPH and ABTS radical scavenging.[7]

-

Anticancer Activity: Several studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[2] These new derivatives could be screened for their potential as anticancer agents.

-

Enzyme Inhibition: Depending on the nature of the substituent, these compounds could be designed as inhibitors for specific enzymes, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).[8]

Conclusion

The microwave-assisted synthesis of 4-butoxybenzohydrazide derivatives represents a highly efficient, rapid, and environmentally friendly approach for the generation of a library of potentially bioactive compounds. The protocols and data presented herein provide a solid foundation for researchers in the field of medicinal chemistry and drug development to explore the therapeutic potential of this promising class of molecules. The significant reduction in reaction time and increase in yields make this methodology particularly attractive for high-throughput synthesis and lead optimization campaigns.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. mdpi.com [mdpi.com]

- 4. wjarr.com [wjarr.com]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Butoxybenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases derived from 4-butoxybenzohydrazide. Schiff bases are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis described herein involves the condensation reaction of 4-butoxybenzohydrazide with various substituted aldehydes.

General Reaction Scheme

The synthesis of Schiff bases from 4-butoxybenzohydrazide proceeds via a condensation reaction between the hydrazide and an aldehyde. The reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule to form the characteristic azomethine (-C=N-) group of the Schiff base.

Figure 1: General Reaction Scheme

Caption: General synthesis of a Schiff base from 4-Butoxybenzohydrazide and an aldehyde.

Experimental Protocol

This protocol details the synthesis of a Schiff base from 4-butoxybenzohydrazide and a substituted benzaldehyde.

Materials:

-

4-Butoxybenzohydrazide

-

Substituted aldehyde (e.g., 2-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Hydrazide: In a 100 mL round-bottom flask, dissolve 4-butoxybenzohydrazide (e.g., 0.01 mol) in absolute ethanol (30 mL).

-

Addition of Aldehyde: To this solution, add an equimolar amount of the substituted aldehyde (0.01 mol) dissolved in a minimal amount of absolute ethanol (10-15 mL).

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[4]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Maintain the reflux for 3-5 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

-

Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure Schiff base.[5]

-

Drying and Characterization: The purified crystals are dried in a desiccator. The final product is characterized by determining its melting point and using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of Schiff bases.

Data Presentation

The following table summarizes typical quantitative data for Schiff bases synthesized from benzohydrazide, which can be used as a reference for expected outcomes when using 4-butoxybenzohydrazide.

| Aldehyde Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

| 2-Hydroxybenzaldehyde | N'-[(Z)-(2-hydroxyphenyl)methylidene]benzohydrazide | C₁₄H₁₂N₂O₂ | 61.11 | 217 | [5] |

| 2-Hydroxy-3-methoxybenzaldehyde | N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide | C₁₅H₁₄N₂O₃ | 62.1 | 185 | [6] |

| 4-Nitrobenzaldehyde | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | C₁₄H₉ClN₂O₄ | - | 182-185 | [7][8] |

Characterization Data

The synthesized Schiff bases can be characterized using various spectroscopic techniques.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the region of 1615-1624 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide are also indicative of a successful reaction.[6]

-

¹H-NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H-NMR spectrum will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.5 ppm. Other signals corresponding to the aromatic protons and the butoxy group will also be present.

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C-NMR spectrum will show a signal for the carbon of the azomethine group in the region of δ 140-165 ppm.

Applications and Future Directions

Schiff bases derived from 4-butoxybenzohydrazide are of significant interest to researchers in drug discovery and development due to their potential biological activities. The presence of the butoxy group can enhance the lipophilicity of the molecule, potentially improving its pharmacokinetic properties. These compounds can serve as valuable intermediates for the synthesis of more complex heterocyclic compounds with a wide array of pharmacological applications.[1] Further studies could involve screening these synthesized Schiff bases for various biological activities, such as antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][9][10] The versatile nature of the azomethine group also allows for the formation of metal complexes, which can exhibit enhanced biological activity compared to the free ligand.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Novel Biologically Active N-Substituted Benzimidazole Derived Schiff Bases: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. rjptonline.org [rjptonline.org]